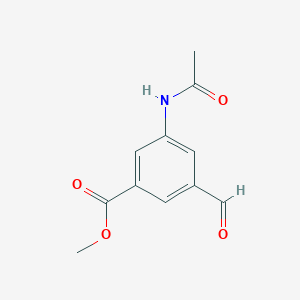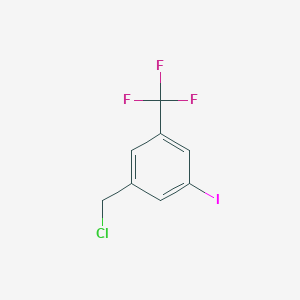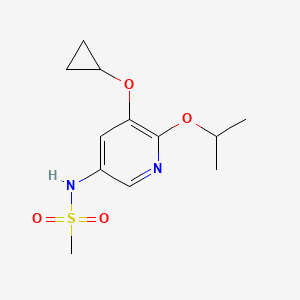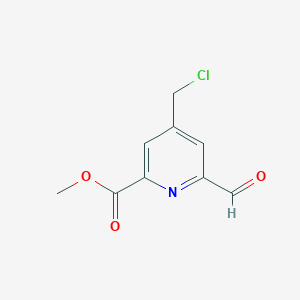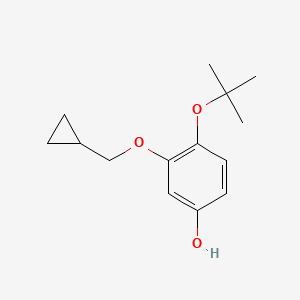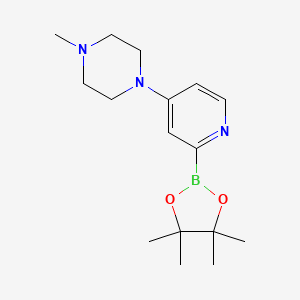
1-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)piperazine is an organic compound with a complex structure that includes a piperazine ring, a pyridine ring, and a dioxaborolane group. This compound is of interest in various fields of chemistry and materials science due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)piperazine typically involves multiple steps. One common method includes the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials.
Introduction of the dioxaborolane group: This step often involves a borylation reaction, where a boronic acid or ester is introduced to the pyridine ring.
Formation of the piperazine ring: This can be done through a cyclization reaction involving appropriate amine precursors.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and piperazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in materials science for the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 1-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)piperazine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxaborolane group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound has a similar dioxaborolane group but differs in the heterocyclic ring structure.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound also contains the dioxaborolane group but has an aniline instead of a piperazine ring.
Uniqueness: 1-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)piperazine is unique due to its combination of a piperazine ring, a pyridine ring, and a dioxaborolane group.
Propriétés
Formule moléculaire |
C16H26BN3O2 |
|---|---|
Poids moléculaire |
303.2 g/mol |
Nom IUPAC |
1-methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]piperazine |
InChI |
InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)14-12-13(6-7-18-14)20-10-8-19(5)9-11-20/h6-7,12H,8-11H2,1-5H3 |
Clé InChI |
YWWMGZYHSGOPLK-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)N3CCN(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


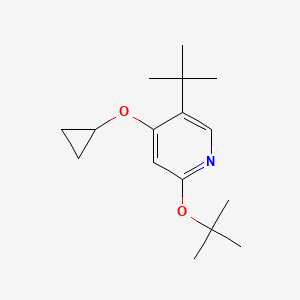
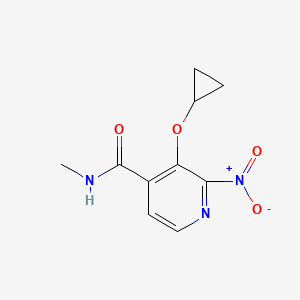
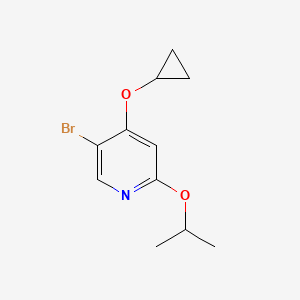


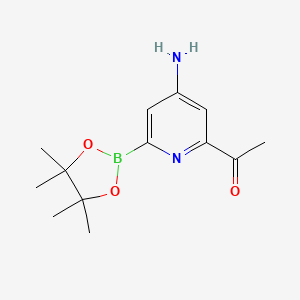
![Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)
